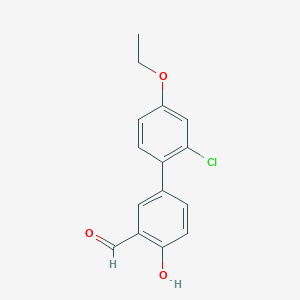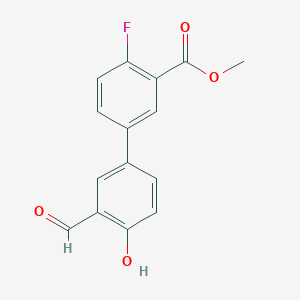
4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% (4-CEFP-95) is a chlorinated phenol derivative with a wide range of potential applications in scientific research. It is a white crystalline compound with a melting point of 78-80°C and a molecular weight of 240.6 g/mol. 4-CEFP-95 has been used in a variety of different research studies due to its unique properties, including its ability to behave as an acid and a base, and its strong electron-donating ability.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research studies. It has been used as a model compound to study the effects of chlorinated phenols on the environment. It has also been used to study the effects of chlorinated phenols on the human body, and to study the toxic effects of chlorinated phenols. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% has been used to study the metabolism of chlorinated phenols in the body, and to study the mechanisms of action of chlorinated phenols on the body.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the chlorinated phenol derivative is able to interact with the cellular membrane, leading to an alteration in the membrane's permeability. This alteration in the membrane's permeability can lead to a variety of different effects, depending on the cell type and the concentration of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% is believed to interact with cellular enzymes, leading to an alteration in the activity of the enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% depend on the concentration and duration of exposure. At low concentrations, 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% can cause changes in the permeability of the cell membrane, leading to a decrease in the uptake of nutrients and an increase in the release of toxins. At higher concentrations, 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% can cause oxidative stress, leading to DNA damage and cell death. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% has been shown to cause changes in the expression of certain genes, leading to changes in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is stable under a wide range of conditions. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% has a wide range of potential applications in scientific research. However, there are also some limitations to using 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% in laboratory experiments. It is a toxic compound, and therefore it should be handled with care. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% can cause oxidative stress and DNA damage, and therefore it should be used with caution.
Zukünftige Richtungen
There are a number of possible future directions for research involving 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%. These include further studies on the biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%, studies on the metabolism of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% in the body, and studies on the mechanisms of action of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%. Additionally, further research could be conducted on the environmental impacts of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%, and the potential applications of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% in the field of medicine. Finally, further research could be conducted on the potential uses of 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% in industrial processes.
Synthesemethoden
4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% can be synthesized through a process known as Friedel-Crafts acylation. This involves the reaction of a chloroaromatic compound with an acid chloride in the presence of an aluminum chloride catalyst. The reaction of 2-chloro-4-ethoxyphenol with 2-formylbenzoyl chloride produces 4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%. The reaction is carried out in a polar solvent such as dichloromethane, and the reaction temperature should be kept below 50°C. The reaction is usually completed within 30 minutes.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-19-12-4-5-13(14(16)8-12)10-3-6-15(18)11(7-10)9-17/h3-9,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBXRWJRCKSYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685324 | |
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)-2-formylphenol | |
CAS RN |
1111120-35-4 | |
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















